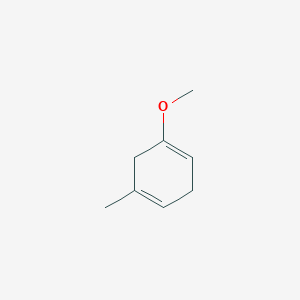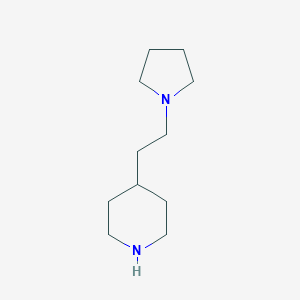
4-(2-Pyrrolidinoethyl)piperidine
説明
Synthesis Analysis
The synthesis of related piperidine compounds involves multi-step chemical processes that require optimization for successful scale-up. A notable method includes nucleophilic aromatic substitution, hydrogenation, and subsequent iodination or halogenation steps to achieve the desired intermediates and final compounds (Fussell et al., 2012). Advanced synthetic methods also explore one-pot oxidative decarboxylation and beta-iodination of amino acids to produce disubstituted pyrrolidines and piperidines, demonstrating the versatility and adaptability of synthesis strategies for these compounds (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-(2-Pyrrolidinoethyl)piperidine derivatives has been explored through experimental and theoretical NMR studies. These studies reveal solvent-dependent molecular geometry and stable conformer fractions, highlighting the compound's conformational flexibility and the influence of environmental factors on its structural properties (Alver et al., 2011).
Chemical Reactions and Properties
Piperidine compounds participate in various chemical reactions, forming complex structures such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] through regioselective synthesis and stereochemical structure elucidation. These reactions not only demonstrate the chemical reactivity of piperidine derivatives but also their potential for creating structurally diverse molecules with specific properties (Shalaby et al., 2014).
Physical Properties Analysis
The physical properties, such as conformational preferences and molecular packing in crystals of piperidine derivatives, have been studied extensively. X-ray diffraction analysis reveals the impact of intramolecular and intermolecular hydrogen bonds on the conformation and molecular arrangement, providing insight into the stability and structural characteristics of these compounds (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
Piperidine derivatives exhibit a range of chemical properties that make them valuable for medicinal chemistry and other scientific applications. For example, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines demonstrates the ability to introduce various substituents into the piperidine ring, affecting the compound's reactivity and functional capabilities (Mekheimer et al., 1997).
科学的研究の応用
Antioxidant and Medical Applications
Piperidine and pyrrolidine nitroxyl radicals, closely related to 4-(2-Pyrrolidinoethyl)piperidine, are recognized for their applications in medical science as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Kinoshita et al. (2009) developed functional nitroxyl radicals, focusing on stability against ascorbic acid reduction. They found that tetraethyl-substituted piperidine nitroxyl radical exhibited resistance to AsA reduction, indicating potential for new antioxidant applications, contrast agents, and radical polymerizers (Kinoshita et al., 2009).
Molecular Structure and NMR Studies
Alver et al. (2011) conducted an experimental and theoretical study on 4-(1-pyrrolidinyl)piperidine, a compound closely related to 4-(2-Pyrrolidinoethyl)piperidine. They used nuclear magnetic resonance (NMR) spectroscopy to investigate the stable forms and molecular structure of the compound, highlighting solvent effects on nuclear magnetic shielding tensors and determining the magnitude of coupling constants (Alver, Parlak & Bilge, 2011).
Synthetic and Catalytic Applications
McMahon et al. (2015) reported the generation of 3,4-piperidyne, a building block for synthesizing annulated piperidines. They presented experimental and computational studies on this intermediate, discussing its regioselectivity and comparisons with 3,4-pyridyne, providing insights into synthetic applications (McMahon et al., 2015).
Drug Design and Biological Activity
Meanwell and Loiseleur (2022) discussed the applications of piperazine and homopiperazine, structurally related to 4-(2-Pyrrolidinoethyl)piperidine, in drug design. They highlighted the use of these heterocycles as scaffolding and terminal elements, as well as for introducing water-solubilizing elements into molecules. This review includes illustrations of the use of 4-substituted piperidines and mimetics in bioactive compound design (Meanwell & Loiseleur, 2022).
Corrosion Inhibition
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives, including 4-(2-Pyrrolidinoethyl)piperidine analogs, on iron corrosion. They performed quantum chemical calculations and molecular dynamics simulations, providing insights into the inhibition efficiencies and adsorption behaviors of these derivatives on metal surfaces (Kaya et al., 2016).
Safety And Hazards
将来の方向性
Piperidine derivatives, including “4-(2-Pyrrolidinoethyl)piperidine”, could be of interest in future research due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRHLSCWWMNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304569 | |
| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrrolidinoethyl)piperidine | |
CAS RN |
14759-08-1 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 166304 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14759-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine, 4-[2-(1-pyrrolidinyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



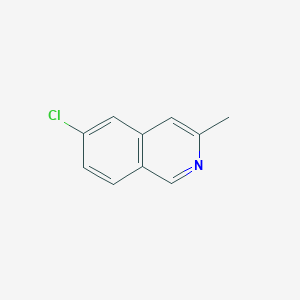
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
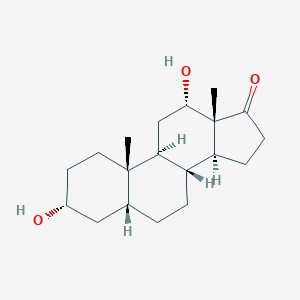
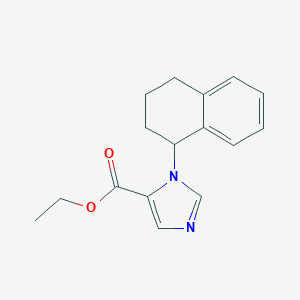
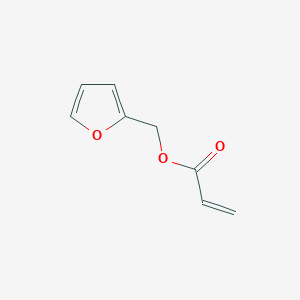

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
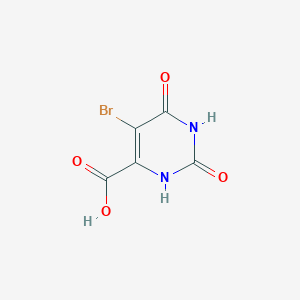
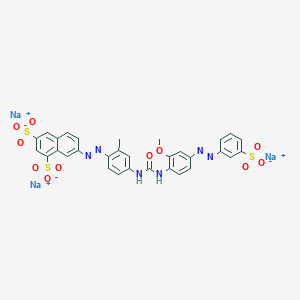
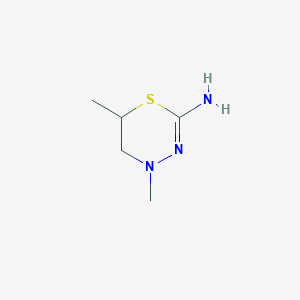
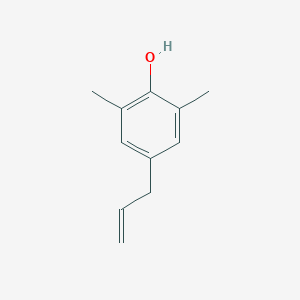
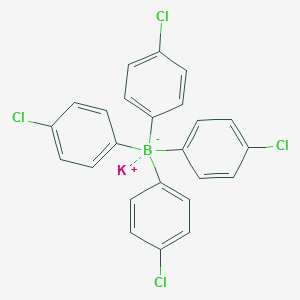
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
